Lipophilicity Modulation: 3-Fluoro-4-methyl Pattern Balances logP Relative to Non-Fluorinated and Des-Methyl Analogs
The target compound exhibits an XLogP3 of 2.6, placing it in the optimal range for CNS drug candidates. In contrast, the non-fluorinated analog 5-(p-tolyl)pyridin-2-amine (CAS 503536-74-1) has a computed XLogP3 of approximately 2.0, while the des-methyl analog 5-(3-fluorophenyl)pyridin-2-amine (CAS 866620-27-1) records an XLogP3 of ~1.9 [1][2]. The 0.6–0.7 log-unit increase conferred by the 3-fluoro-4-methyl motif can enhance membrane permeability without pushing logP above 3, a threshold often associated with increased off-target promiscuity [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 5-(p-tolyl)pyridin-2-amine XLogP3 ≈ 2.0; 5-(3-fluorophenyl)pyridin-2-amine XLogP3 ≈ 1.9 |
| Quantified Difference | Δ = +0.6 to +0.7 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021 release |
Why This Matters
A 0.6–0.7 log-unit increase in lipophilicity can significantly affect passive membrane permeability and tissue distribution, making the 3-fluoro-4-methyl analog a better candidate for programs requiring balanced CNS penetration or cellular uptake.
- [1] PubChem. 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. CID 56777416. XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/56777416 View Source
- [2] PubChem. 5-(3-Fluorophenyl)pyridin-2-amine. CID 18516572. XLogP3 = 1.9 (estimated). https://pubchem.ncbi.nlm.nih.gov/compound/18516572 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opin. Drug Discov., 5(3), 235–248. (Class-level evidence for logP thresholds) View Source
